Cas no 83739-63-3 (1-(2-bromo-1-methoxyethyl)-4-fluorobenzene)

1-(2-bromo-1-methoxyethyl)-4-fluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene
-
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1091541-1g |
1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 1g |
$427.0 | 2023-02-27 | |
Enamine | EN300-312901-5.0g |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 5.0g |
$1530.0 | 2023-02-26 | |
Enamine | EN300-312901-0.25g |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 0.25g |
$216.0 | 2023-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057319-5g |
1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 5g |
¥8505.0 | 2024-04-18 | |
Enamine | EN300-312901-0.5g |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 0.5g |
$407.0 | 2023-02-26 | |
Enamine | EN300-312901-2.5g |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 2.5g |
$1034.0 | 2023-02-26 | |
1PlusChem | 1P01BVFQ-50mg |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 50mg |
$182.00 | 2024-04-21 | |
1PlusChem | 1P01BVFQ-10g |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 95% | 10g |
$2867.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041896-1g |
1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 97% | 1g |
¥4106.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041896-5g |
1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene |
83739-63-3 | 97% | 5g |
¥11907.00 | 2024-07-28 |
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene 関連文献
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
1-(2-bromo-1-methoxyethyl)-4-fluorobenzeneに関する追加情報
Comprehensive Overview of 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene (CAS No. 83739-63-3)
1-(2-bromo-1-methoxyethyl)-4-fluorobenzene, with the CAS number 83739-63-3, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, including a bromoalkyl group and a fluorinated aromatic ring, which contribute to its diverse applications and potential in various scientific domains.
The molecular formula of 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene is C9H10BrFO2, and its molecular weight is approximately 224.07 g/mol. The compound's structure consists of a 4-fluorobenzene ring attached to a 2-bromo-1-methoxyethyl group, which imparts specific chemical properties and reactivity patterns. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
In the realm of pharmaceutical research, 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential in the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The fluorinated aromatic ring and the bromoalkyl group provide unique opportunities for functionalization and optimization, enhancing the pharmacological properties of the final products.
The reactivity of 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene is another critical aspect that has been extensively investigated. The bromine atom can be readily displaced by nucleophiles, making it an excellent substrate for Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of complex organic molecules, including those with biological activity. Additionally, the methoxy group on the alkyl chain can be selectively modified through various chemical transformations, further expanding the utility of this compound.
In materials science, 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene has found applications in the development of functional polymers and coatings. The fluorinated aromatic ring contributes to improved hydrophobicity and chemical resistance, while the bromoalkyl group can be used to introduce cross-linking sites or other functional groups. This combination of properties makes it an attractive candidate for applications in protective coatings, adhesives, and advanced materials.
The synthesis of 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with bromomethyl methyl ether followed by reduction to form the desired product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Safety and handling considerations are essential when working with 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation.
In conclusion, 1-(2-bromo-1-methoxyethyl)-4-fluorobenzene (CAS No. 83739-63-3) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features make it an invaluable intermediate in organic synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and optimize its use, further solidifying its importance in modern chemistry.
83739-63-3 (1-(2-bromo-1-methoxyethyl)-4-fluorobenzene) 関連製品
- 2309340-77-8(N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)
- 899966-71-3(2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide)
- 40618-87-9(2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime)
- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)
- 2171988-42-2(N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride)
- 920420-56-0(3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-1-(3,4-dimethoxyphenyl)urea)
- 1248363-77-0((2-Chloro-5-nitrophenyl)methanesulfonamide)
- 941947-59-7(N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2H-1,3-benzodioxole-5-carboxamide)
- 1951445-14-9((3S,6R)-Methyl 6-methylpiperidine-3-carboxylate hydrochloride)
- 1804857-39-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)
